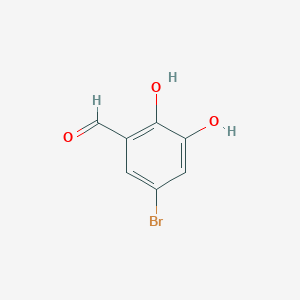

5-Bromo-2,3-dihydroxybenzaldehyde

Description

Significance of Halogenated Benzaldehyde (B42025) Derivatives in Chemical and Biological Research

Halogenated compounds, those containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of profound importance in modern science. The inclusion of a halogen atom can dramatically alter a molecule's physical and chemical properties. researchgate.net These alterations include changes in lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netijres.org Consequently, halogenated organic molecules are integral to the development of a vast array of pharmaceuticals and agrochemicals. researchgate.net

Benzaldehyde derivatives, in particular, are a versatile class of compounds. The aldehyde functional group is a key building block in organic synthesis, allowing for the construction of more complex molecular architectures. When combined with halogenation, the resulting halogenated benzaldehydes become powerful intermediates in the synthesis of a wide range of biologically active molecules. researchgate.net The halogen atom can act as a directing group in further chemical reactions and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition and drug design. researchgate.netnih.gov

Overview of Dihydroxybenzaldehyde Class and Related Bromo-Substituted Phenols

Dihydroxybenzaldehydes are a subclass of phenolic aldehydes that have been the focus of extensive research due to their diverse biological activities. The presence of hydroxyl groups on the benzene (B151609) ring often imparts antioxidant properties to these molecules. Several isomers of dihydroxybenzaldehyde exist, with the position of the hydroxyl groups influencing their chemical reactivity and biological function.

Bromo-substituted phenols, a related class of compounds, are frequently found in marine organisms, particularly red algae. researchgate.netresearchgate.net These natural products have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. researchgate.netresearchgate.netmdpi.com The study of these naturally occurring bromo-phenols provides valuable insights into the potential applications of synthetically derived analogues like 5-Bromo-2,3-dihydroxybenzaldehyde. For instance, the related compound 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), isolated from the red alga Polysiphonia urceolata, has shown anti-inflammatory properties. researchgate.net Another related compound, 5-bromo-3,4-dihydroxybenzaldehyde, has been noted for its potential in inducing fatty acid accumulation in preadipocytes. biosynth.com

Rationale for Comprehensive Investigation of this compound

The unique structural combination of a bromine atom, two hydroxyl groups, and an aldehyde function on a benzene ring provides a strong rationale for the detailed investigation of this compound. This compound serves as a valuable scaffold for creating more complex molecules and as a reagent in the synthesis of fine chemicals. biosynth.com Its water solubility is an advantageous property for various research applications. biosynth.com The study of this specific molecule allows for a deeper understanding of how the interplay between these different functional groups influences its chemical properties and potential biological activity. A comprehensive analysis of this compound contributes to the broader knowledge of halogenated phenolic compounds and their potential as building blocks for new materials and therapeutic agents.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 52924-55-7 biosynth.comnih.gov |

| Molecular Formula | C₇H₅BrO₃ biosynth.comnih.gov |

| Molecular Weight | 217.02 g/mol biosynth.comnih.gov |

| Melting Point | 128 °C biosynth.com |

| SMILES | C1=C(C=C(C(=C1C=O)O)O)Br nih.gov |

| InChI | InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H nih.gov |

| InChIKey | QOJBBGBTZFXYBV-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBBGBTZFXYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595134 | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52924-55-7 | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52924-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Bromo 2,3 Dihydroxybenzaldehyde

Established Synthetic Pathways for 5-Bromo-2,3-dihydroxybenzaldehyde Precursors

The synthesis of this compound often begins with the preparation of its precursors, primarily involving the strategic bromination of dihydroxybenzaldehyde scaffolds.

Bromination Strategies for Dihydroxybenzaldehyde Scaffolds

The introduction of a bromine atom onto a dihydroxybenzaldehyde ring is a key step. The specific isomer, this compound, requires controlled bromination to ensure the correct positioning of the bromine atom.

Direct bromination of 2,3-dihydroxybenzaldehyde (B126233) is a common approach. This electrophilic aromatic substitution reaction is typically carried out using elemental bromine in a suitable solvent. The hydroxyl groups on the aromatic ring are activating and direct the incoming electrophile. However, the presence of two hydroxyl groups can lead to a mixture of products, necessitating careful control of reaction conditions to favor the desired 5-bromo isomer.

Alternative brominating agents and conditions have been explored to improve regioselectivity. For instance, the use of N-bromosuccinimide (NBS) can offer a milder and more selective method for bromination. The choice of solvent can also influence the outcome of the reaction.

Historical perspectives on the bromination of similar compounds, such as 3-hydroxybenzaldehyde (B18108), reveal the complexity of these reactions. Studies have shown that the bromination of 3-hydroxybenzaldehyde can yield a mixture of isomers, including 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde, with the product distribution being sensitive to the reaction conditions. lookchem.comresearchgate.net These findings underscore the importance of precise methodological control in the synthesis of specific brominated dihydroxybenzaldehyde isomers.

A patented process for the bromination of substituted benzaldehydes, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), utilizes a brominating agent pair of hydrobromic acid and a bromide ion oxidizer like hydrogen peroxide. google.com This method avoids the direct use of bromine gas and can lead to the formation of bromobenzaldehydes with the bromine atom in the meta-position relative to the aldehyde group. google.com

Functional Group Interconversions Leading to this compound

Functional group interconversions represent another strategic avenue for the synthesis of this compound. This can involve the transformation of other functional groups on the benzene (B151609) ring into the required hydroxyl and aldehyde moieties after the bromination step.

One possible route involves the formylation of a brominated catechol derivative. For example, a Vilsmeier-Haack reaction using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) can introduce an aldehyde group onto an activated aromatic ring. This method is often employed for the synthesis of hydroxybenzaldehydes from the corresponding phenols. google.com

Another approach could involve the oxidation of a corresponding benzyl (B1604629) alcohol. If a 5-bromo-2,3-dihydroxybenzyl alcohol is available, it can be oxidized to the target aldehyde using a variety of oxidizing agents.

Furthermore, functional group interconversions can be used to modify an existing substituted benzaldehyde (B42025). For instance, a methoxy (B1213986) group can be converted to a hydroxyl group via demethylation, a common strategy in the synthesis of phenolic compounds. This allows for the use of more readily available brominated methoxybenzaldehyde precursors. The table below summarizes some of these functional group interconversion reactions. vanderbilt.edu

| Starting Material Type | Reagent(s) | Product Functional Group | Reaction Name/Type |

| Alcohol | Sulfonyl chloride | Sulfonate ester | Sulfonylation |

| Sulfonate ester | Sodium halide | Halide | Finkelstein Reaction |

| Amide | POCl₃, pyridine | Nitrile | Dehydration |

| Nitrile | DIBAL | Aldehyde | Reduction |

Synthesis of Advanced Derivatives of this compound

The aldehyde and hydroxyl functional groups of this compound provide reactive sites for the synthesis of a wide array of advanced derivatives, including Schiff bases, hydrazones, and organometallic complexes.

Schiff Base Formation from this compound

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The aldehyde group of this compound readily reacts with various primary amines to form the corresponding imine or azomethine group (-C=N-).

The synthesis typically involves refluxing equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol (B145695). researchgate.net The reaction can be catalyzed by a small amount of acid. The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. researchgate.net

A variety of anilines and other primary amines can be used to generate a diverse library of Schiff base derivatives. recentscientific.comjecst.org These derivatives have been investigated for their potential applications in various fields due to the biological significance of the azomethine linkage. recentscientific.comnih.gov

Hydrazone Derivatives Utilizing this compound

Hydrazones are another important class of derivatives synthesized from this compound. They are formed by the reaction of the aldehyde with hydrazine (B178648) or its derivatives. scielo.br The general procedure involves refluxing the aldehyde with a hydrazine derivative in an appropriate solvent, often ethanol. scielo.br

The resulting hydrazones contain the -C=N-N- linkage and exhibit interesting chemical and physical properties. dergipark.org.tr They can exist as keto-enol tautomers and in cis-trans isomeric forms. dergipark.org.tr The presence of the bromo and dihydroxy substituents on the benzaldehyde moiety can influence the properties and reactivity of the resulting hydrazone.

Hydrazone derivatives of similar bromo-hydroxybenzaldehydes have been synthesized and characterized. smolecule.commdpi.comnih.gov For example, 5-bromosalicylaldehyde (B98134) has been reacted with various benzoylhydrazides to produce a series of hydrazone compounds. mdpi.com These studies provide a basis for the synthesis of analogous derivatives from this compound.

Organometallic and Coordination Complex Synthesis with this compound Ligands

The Schiff base and hydrazone derivatives of this compound can act as ligands, coordinating with various metal ions to form organometallic and coordination complexes. The oxygen and nitrogen atoms in these ligands serve as donor atoms, binding to the metal center.

The synthesis of these complexes typically involves reacting the Schiff base or hydrazone ligand with a metal salt in a suitable solvent. researchgate.net For instance, a series of transition metal complexes of copper(II), cobalt(II), manganese(II), iron(II), nickel(II), and vanadium(II) have been prepared from a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and aniline (B41778). researchgate.netrecentscientific.com

Similarly, gallium(III) complexes have been synthesized with 5-bromosalicylaldehyde benzoylhydrazones. mdpi.com In these complexes, the ligands act as monoanionic tridentate donors, coordinating to the gallium ion through the deprotonated phenolic oxygen, azomethine nitrogen, and amide oxygen atoms. mdpi.com The resulting complexes often exhibit distinct properties compared to the free ligands.

The table below provides examples of metal complexes formed from ligands derived from bromo-hydroxybenzaldehydes.

| Ligand Derived From | Metal Ion(s) | Resulting Complex Type |

| 5-Bromo-2-hydroxybenzaldehyde and Aniline | Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | Schiff Base Metal Complexes researchgate.netrecentscientific.com |

| 5-Bromosalicylaldehyde and Benzoylhydrazones | Ga(III) | Hydrazone Metal Complexes mdpi.com |

Other Functionalization and Scaffold Modification Approaches

Beyond the direct derivatization of its aldehyde and hydroxyl functionalities, the this compound scaffold offers significant opportunities for more profound structural modifications. The presence of the bromine atom and the activated aromatic ring allows for a variety of reactions that can alter the core structure, leading to the development of novel and complex molecular architectures. These approaches are pivotal for creating diverse compound libraries for various research applications. biosynth.com

Key strategies for scaffold modification include exploiting the reactivity of the bromine substituent through cross-coupling and substitution reactions, as well as engaging the aromatic ring and its existing functional groups in cyclization processes.

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring can be displaced by a range of nucleophiles. This substitution reaction provides a direct method for introducing new functional groups onto the benzaldehyde core. For instance, the bromine can be substituted with an azide (B81097) group to form an azido-derivative, which can then undergo further transformations like cycloadditions or reductions.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a highly versatile handle for participating in metal-catalyzed cross-coupling reactions. This class of reactions is fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. For example, in reactions analogous to the Suzuki coupling, the bromine atom can be coupled with boronic acids in the presence of a palladium catalyst to introduce new alkyl, aryl, or heteroaryl moieties at the 5-position of the ring. This approach dramatically increases molecular complexity.

Oxidation and Reduction

The aldehyde group itself can be a site for scaffold modification beyond simple condensation reactions.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄). This transforms the electronic properties of the scaffold and introduces a new reactive handle for amide or ester formation.

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This yields the corresponding benzyl alcohol derivative, which can be used in subsequent etherification or esterification reactions.

The table below summarizes these functionalization approaches.

| Reaction Type | Reagent(s) | Target Site | Product Type | Reference |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Bromine Atom | 5-Azido-2,3-dihydroxybenzaldehyde | |

| Suzuki Cross-Coupling | Arylboronic Acid, Pd Catalyst, Base | Bromine Atom | 5-Aryl-2,3-dihydroxybenzaldehyde | |

| Oxidation | Potassium Permanganate (KMnO₄) | Aldehyde Group | 5-Bromo-2,3-dihydroxybenzoic acid | |

| Reduction | Sodium Borohydride (NaBH₄) | Aldehyde Group | (5-Bromo-2,3-dihydroxyphenyl)methanol | |

| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Hydroxyl Groups | 5-Bromo-2,3-dialkoxybenzaldehyde |

Formation of Heterocyclic Systems

The existing functional groups on the this compound scaffold can be utilized to construct fused heterocyclic ring systems. For example, the catechol-like dihydroxy arrangement can participate in reactions to form dioxole or other oxygen-containing heterocycles. Similarly, reactions involving both a hydroxyl group and the aldehyde can lead to the formation of benzofuran (B130515) derivatives, significantly altering the core scaffold. prepchem.com

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,3 Dihydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by mapping the chemical environments of specific nuclei. For 5-Bromo-2,3-dihydroxybenzaldehyde, ¹H and ¹³C NMR are crucial for confirming the core structure, while multinuclear NMR can be applied to study its derivatives.

Proton (¹H) NMR Assignments and Conformational Insights

While a dedicated ¹H NMR spectrum for this compound is not widely published, its features can be predicted with high accuracy based on the analysis of closely related compounds like 2,3-dihydroxybenzaldehyde (B126233) huji.ac.ilmdpi.com and 5-bromosalicylaldehyde (B98134). researchgate.net The spectrum is expected to show distinct signals for the aldehydic, hydroxyl, and aromatic protons.

The aldehydic proton (CHO) is anticipated to appear as a singlet significantly downfield, typically in the range of δ 9.8-10.2 ppm. huji.ac.il This pronounced downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy. Furthermore, intramolecular hydrogen bonding between the C2-hydroxyl group and the adjacent aldehyde oxygen can lock the CHO proton in a conformation that further enhances its deshielding, shifting it to the lower end of the typical aldehyde range.

The two hydroxyl protons (-OH) at positions C2 and C3 would also exhibit downfield shifts, likely between δ 5.8 and δ 11.1 ppm. mdpi.com The exact chemical shift is highly dependent on solvent, concentration, and the extent of hydrogen bonding. The C2-OH proton, involved in hydrogen bonding with the aldehyde, is expected to be particularly downfield and may appear as a broad singlet.

The aromatic region will feature two protons. The proton at C4 (H-4) is ortho to the bromine atom and meta to the aldehyde, while the proton at C6 (H-6) is ortho to the aldehyde group. These protons would appear as two distinct doublets due to mutual meta-coupling, which is typically small (J ≈ 1.5-3.0 Hz).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CHO | 9.8 – 10.2 | Singlet (s) | - | Deshielded by carbonyl group and intramolecular H-bonding. huji.ac.il |

| C2-OH | 9.0 – 11.1 | Broad Singlet (br s) | - | Downfield shift due to strong intramolecular H-bonding. mdpi.com |

| C3-OH | 5.8 – 9.9 | Broad Singlet (br s) | - | Chemical shift is solvent and concentration dependent. huji.ac.il |

| H-4 | 7.1 – 7.4 | Doublet (d) | ~1.5 - 3.0 | Meta-coupled to H-6. |

| H-6 | 6.9 – 7.2 | Doublet (d) | ~1.5 - 3.0 | Meta-coupled to H-4. |

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, seven distinct signals are expected. The interpretation relies on the known chemical shift effects of the bromo, hydroxyl, and aldehyde substituents on the aromatic ring.

The most downfield signal belongs to the aldehydic carbonyl carbon (C=O), typically found in the δ 190-195 ppm region. The carbons attached to the electronegative oxygen atoms (C2 and C3) are also significantly deshielded, with expected shifts in the δ 145-155 ppm range. huji.ac.il The carbon bearing the bromine atom (C5) will have its chemical shift influenced by the heavy atom effect, generally appearing around δ 110-120 ppm. The remaining aromatic carbons (C1, C4, C6) can be assigned based on substituent additivity rules and comparison with related structures. huji.ac.il

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Aldehyde) | 190 – 195 | Most downfield signal due to carbonyl group. |

| C2 | 150 – 155 | Attached to hydroxyl group, deshielded. huji.ac.il |

| C3 | 145 – 150 | Attached to hydroxyl group, deshielded. huji.ac.il |

| C1 | 120 – 125 | Quaternary carbon adjacent to aldehyde. |

| C6 | 118 – 124 | CH carbon ortho to aldehyde. |

| C4 | 115 – 123 | CH carbon ortho to bromine. |

| C5 | 110 – 120 | Attached to bromine, influenced by heavy atom effect. |

Multi-Nuclear NMR for Heteroatom-Containing Derivatives (e.g., ¹¹⁹Sn NMR)

While not applicable to the parent compound, the synthesis of derivatives opens the door to multi-nuclear NMR studies. For instance, reacting this compound with organotin compounds could yield new complexes. In such cases, ¹¹⁹Sn NMR spectroscopy becomes an invaluable tool for structural elucidation.

Tin has three spin-½ nuclei suitable for NMR (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity and natural abundance. The ¹¹⁹Sn chemical shift covers a very wide range (over 2500 ppm) and is extremely sensitive to the coordination number and geometry at the tin center. For example, a significant upfield shift in the ¹¹⁹Sn signal upon complexation compared to the organotin precursor often indicates an increase in the coordination number from four to five or six. The magnitude of coupling constants, such as ¹J(¹¹⁹Sn-¹³C), can provide further information about the nature of the tin-carbon bonds within the derivative. Therefore, for any heteroatom-containing derivatives, techniques like ¹¹⁹Sn NMR are critical for confirming the bonding and coordination environment around the metal center.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Characteristic Vibrational Modes and Functional Group Identification

The FT-IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups. Analysis of similar molecules like 5-bromosalicylaldehyde provides a reliable guide to the expected vibrational frequencies.

The most prominent bands include:

O-H Stretching: A very broad and strong absorption band in the FT-IR spectrum, typically centered in the 3200-3400 cm⁻¹ region, is characteristic of the hydrogen-bonded hydroxyl groups. huji.ac.il

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands around 3000-3100 cm⁻¹. The aldehydic C-H stretch typically gives rise to two weak bands near 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: The aldehyde carbonyl group produces a very strong and sharp absorption in the FT-IR spectrum, expected around 1650-1680 cm⁻¹. The exact position is lowered from a typical aldehyde (~1700 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

C-C Aromatic Stretching: The vibrations of the benzene (B151609) ring itself appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers, often between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3400 | FT-IR | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | FT-IR/Raman | Weak-Medium |

| C-H Stretch | Aldehyde (-CHO) | 2750 - 2850 | FT-IR | Weak |

| C=O Stretch | Aldehyde (-CHO) | 1650 - 1680 | FT-IR | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | FT-IR/Raman | Medium-Strong |

| C-O Stretch | Phenolic | 1200 - 1300 | FT-IR | Strong |

| C-Br Stretch | Bromoaryl | 500 - 600 | FT-IR/Raman | Medium |

Analysis of Hydrogen Bonding Interactions through Vibrational Data

Vibrational spectroscopy is particularly powerful for analyzing hydrogen bonding. In this compound, strong intramolecular hydrogen bonds are expected between the C2-hydroxyl group and the adjacent aldehyde oxygen, and potentially a weaker interaction between the two adjacent hydroxyl groups.

These interactions are most clearly observed in the O-H stretching region of the FT-IR spectrum. A "free" or non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹. In contrast, the presence of strong intramolecular hydrogen bonding in this molecule causes this band to shift to a much lower frequency (e.g., 3200-3400 cm⁻¹) and become significantly broadened. huji.ac.il The extent of this shift and the breadth of the band are correlated with the strength of the hydrogen bond. This feature is a definitive spectroscopic signature confirming the presence and strength of the H-bonding interactions that stabilize the molecule's conformation.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly accessible experimental data for the chemical compound this compound. While the compound is commercially available and its basic properties are documented, detailed advanced spectroscopic and structural analyses as specified in the requested article outline are not available in published research.

Searches for specific data pertaining to the Ultraviolet-Visible (UV-Vis) spectroscopy, electronic transitions, X-ray crystallography, and solid-state structural determination of this compound did not yield the necessary in-depth research findings required to construct a scientifically accurate and thorough article. Information on related compounds, such as isomers like 5-Bromo-2-hydroxybenzaldehyde or other derivatives, exists but cannot be substituted due to the significant structural and electronic differences that would invalidate the analysis for the target compound.

The specific instructions to focus solely on this compound and to adhere strictly to a detailed outline concerning its chromophoric analysis, coordination complexes, crystal packing, hydrogen bonding networks, and conformational state cannot be fulfilled without the foundational experimental data from dedicated research studies on this specific molecule.

Consequently, the generation of the requested article with the required level of scientific rigor and detail is not possible at this time. Further experimental research and publication in scientific journals would be necessary to provide the data for such an advanced analysis.

Chemical Reactivity and Coordination Chemistry of 5 Bromo 2,3 Dihydroxybenzaldehyde

Reaction Mechanisms Involving Aldehyde and Hydroxyl Functional Groups

The chemical reactivity of 5-Bromo-2,3-dihydroxybenzaldehyde is dictated by its three functional groups: an aldehyde (-CHO) and two hydroxyl (-OH) groups attached to a brominated benzene (B151609) ring. The interplay of these groups determines the types of reactions the molecule undergoes.

The aldehyde group is susceptible to both oxidation and reduction. It can be oxidized to form the corresponding carboxylic acid, 5-bromo-2,3-dihydroxybenzoic acid, and can be reduced to a primary alcohol, (5-bromo-2,3-dihydroxyphenyl)methanol. The aldehyde's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. A key reaction is condensation with primary amines to form Schiff bases, where the C=O double bond is replaced by a C=N (azomethine) double bond. This reaction is fundamental to forming larger, more complex ligands from the parent aldehyde. researchgate.netnih.gov

The two hydroxyl groups are positioned adjacent (ortho) to each other, forming a catechol moiety. This arrangement is significant for the molecule's reactivity, particularly in coordination chemistry. The hydroxyl groups are acidic and can be deprotonated to form phenolates, which are excellent nucleophiles and coordinating agents for metal ions. mdpi.com The presence of the electron-withdrawing bromine atom and aldehyde group on the ring is expected to increase the acidity of these phenolic protons compared to unsubstituted catechol. The hydroxyl groups can also be alkylated or acylated. The molecule's structure, with its combination of an aldehyde and a catechol unit, makes it a valuable precursor in the synthesis of more complex organic compounds and ligands. biosynth.com

Ligand Design and Metal Complexation Principles

This compound is an exemplary scaffold for ligand design due to its built-in donor atoms. The two phenolic oxygens of the catechol group and the carbonyl oxygen of the aldehyde group can all participate in binding to a metal center. The design of ligands based on this molecule often involves modifying the aldehyde group to introduce additional donor atoms, such as nitrogen, to increase the denticity and control the properties of the resulting metal complex. researchgate.netmdpi.com

A common strategy is the synthesis of Schiff bases, where the aldehyde is reacted with an amine. researchgate.net This extends the ligand's framework and incorporates a nitrogen donor atom, creating a system capable of forming highly stable chelate rings with a metal ion. The bromine substituent, being electron-withdrawing, can influence the electronic properties of the metal center upon coordination, which in turn can affect the complex's stability, redox potential, and catalytic activity.

Chelation Modes and Denticity of this compound and its Derivatives

The chelation behavior of this compound and its derivatives is versatile. The parent molecule itself can act as a bidentate ligand, coordinating to a metal ion through the two deprotonated hydroxyl groups of the catechol moiety to form a stable five-membered chelate ring. This O,O'-donor mode is characteristic of catecholates.

More commonly, its derivatives are used in coordination chemistry. For instance, Schiff bases synthesized from 5-bromo-2-hydroxybenzaldehyde (a related compound with one less hydroxyl group) and various amines are well-documented to act as bidentate or tridentate ligands. researchgate.netmdpi.com A Schiff base formed from 5-bromo-2-hydroxybenzaldehyde and aniline (B41778), for example, can act as a bidentate ligand. researchgate.net In other cases, derivatives coordinate as tridentate ligands with an ONO donor set, binding through a deprotonated phenolic oxygen, the azomethine nitrogen, and another oxygen atom from the amine part of the ligand. mdpi.com Gallium(III) complexes with hydrazone derivatives of 5-bromosalicylaldehyde (B98134) demonstrate this tridentate ONO coordination, forming stable six-membered chelate rings. mdpi.com Similarly, copper(II) complexes with Schiff base derivatives of 5-bromo-2-hydroxybenzaldehyde can feature a tridentate NNO donor ligand. researchgate.net Given that 2,3-dihydroxybenzaldehyde (B126233) is a known precursor for Schiff base copper(II) complexes, it is established that the 5-bromo derivative follows these principles, offering multiple potential chelation modes. sigmaaldrich.com

Stoichiometry and Stability of Metal Complexes

The stoichiometry of metal complexes formed with this compound or its derivatives depends on the metal's preferred coordination number and the ligand's denticity. When acting as a bidentate ligand, it can form complexes with various stoichiometries, such as 1:1, 1:2, or 1:3 (metal:ligand). For an octahedral metal ion like Fe(III) or Co(III), three bidentate catecholate ligands would coordinate to form a stable complex with a 1:3 ratio.

For tridentate Schiff base derivatives, a common stoichiometry for an octahedral metal ion is 1:2. This is observed in gallium(III) complexes with 5-bromosalicylaldehyde-derived hydrazones, which have a general formula of [Ga(HL)₂)NO₃, confirming the 1:2 metal-to-ligand ratio. mdpi.com The stability of these complexes is enhanced by the chelate effect, where the formation of multiple rings between the ligand and the metal ion increases thermodynamic stability compared to coordination with monodentate ligands. The formation of five- or six-membered chelate rings is particularly favorable. mdpi.com Studies on complexes with related salicylaldehydes show that they are typically neutral and non-electrolytes in solution, indicating that the charge of the metal ion is balanced by the deprotonated ligands. researchgate.net

Structural Elucidation of Coordination Complexes (e.g., Geometry, Bond Lengths, Angles)

While specific crystal structure data for metal complexes of this compound are not widely available, the structures can be reliably predicted based on complexes of closely related ligands, such as 3,5-dibromo-salicylaldehyde. mdpi.com Nickel(II) complexes with this related ligand, for instance, exhibit a six-coordinate, distorted octahedral geometry. mdpi.com

In these complexes, the ligand coordinates bidentately through the deprotonated phenolato oxygen and the carbonyl oxygen. mdpi.com In a representative complex, [Ni(3,5-diBr-salo)₂(neoc)], four coordination sites on the nickel(II) ion are occupied by the oxygen atoms from two dibromo-salicylaldehyde ligands, and the remaining two sites are filled by nitrogen atoms from a co-ligand. mdpi.com The bond lengths between the nickel and the phenolic oxygen (Ni-Ophenolato) are typically shorter than the bonds to the aldehydic oxygen (Ni-Oaldehydo). mdpi.com The bond angles around the central metal ion deviate from the ideal 90° for a perfect octahedron, indicating a distorted geometry. mdpi.com For example, the Ophenolato-Ni-Ophenolato angle is reported to be around 86°. mdpi.com

The table below presents selected structural data from a nickel(II) complex with 3,5-dibromo-salicylaldehyde, which serves as a model for the coordination environment expected for complexes of this compound.

| Parameter | Value | Reference |

| Geometry | Distorted Octahedral | mdpi.com |

| Coordination | Six-coordinate | mdpi.com |

| Bond Length (Ni-Ophenolato) | 1.953 - 2.037 Å | mdpi.com |

| Bond Length (Ni-Nco-ligand) | 2.103 - 2.160 Å | mdpi.com |

| Bond Angle (Ophenolato-Ni-Ophenolato) | 85.41° - 86.70° | mdpi.com |

| Bond Angle (Oaldehydo-Ni-Oaldehydo) | 85.80° - 94.37° | mdpi.com |

This data is for the related complex [Ni(3,5–diBr–salo)₂(neoc)] and is illustrative.

Redox Chemistry and Electrochemical Properties of Complexes

The redox chemistry of complexes involving this compound is primarily associated with the catechol moiety. Catechols are known to be redox-active, capable of undergoing a reversible two-electron, two-proton oxidation to form the corresponding o-quinone. This electrochemical behavior is well-documented for the parent compound, 2,3-dihydroxybenzaldehyde. sigmaaldrich.com Studies using cyclic voltammetry have detailed its electrochemical oxidation process. sigmaaldrich.com

Upon coordination to a metal center, the redox potential of the catecholate ligand can be significantly altered. The metal ion's nature, its oxidation state, and the co-ligands present all influence the ease with which the ligand can be oxidized or reduced. The presence of the electron-withdrawing bromine atom on the aromatic ring of this compound is expected to make the ligand more difficult to oxidize compared to its non-brominated counterpart, resulting in a positive shift in its oxidation potential.

The metal center itself can also be redox-active (e.g., Fe(III)/Fe(II), Cu(II)/Cu(I)). In such cases, the electrochemical profile of the complex will feature both ligand-based and metal-based redox processes, which may be coupled. The study of these properties is crucial for applications in catalysis, sensing, and materials science, where electron transfer processes are key.

Biological Activities and Mechanistic Pathways of 5 Bromo 2,3 Dihydroxybenzaldehyde in Vitro Studies

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capabilities of 5-Bromo-2,3-dihydroxybenzaldehyde and its isomers are a cornerstone of their biological activity. These compounds demonstrate a potent ability to neutralize harmful reactive oxygen species (ROS) and mitigate cellular damage induced by oxidative stress.

Inhibition of Reactive Oxygen Species (ROS) Production

Studies have consistently shown that these bromophenols can effectively decrease the intracellular production of ROS. For instance, in human keratinocytes (HaCaT cells) subjected to oxidative stress via hydrogen peroxide (H₂O₂) or particulate matter 2.5 (PM₂.₅), pretreatment with 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) led to a significant reduction in ROS generation. nih.govjmb.or.krkoreascience.krnih.gov This protective effect is crucial, as excessive ROS can damage vital cellular components like DNA, lipids, and proteins. nih.gov The compound has been observed to protect keratinocytes from H₂O₂ and UVB-induced oxidative damage. nih.gov In H₂O₂-stimulated Vero cells, BDB also inhibited ROS production, contributing to its protective effects against oxidative stress-induced apoptosis. jmb.or.krkoreascience.krnih.gov

Modulation of Lipid Peroxidation and Cellular Damage

A key consequence of oxidative stress is lipid peroxidation, a process that can compromise cell membrane integrity and lead to cellular damage. Research has demonstrated that 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) can inhibit H₂O₂-induced lipid peroxidation in Vero cells. jmb.or.krkoreascience.krnih.gov Similarly, in HaCaT keratinocytes exposed to PM₂.₅, BDB pretreatment was found to alleviate lipid peroxidation. nih.gov By preventing this damage, the compound helps maintain cellular structure and function in the face of oxidative insults. nih.gov Furthermore, BDB has been shown to protect against PM₂.₅-induced DNA damage and mitochondrial dysfunction, underscoring its comprehensive cellular protection capabilities. nih.govuts.edu.au

Impact on Endogenous Antioxidant Enzyme Activities

Beyond direct ROS scavenging, these compounds also appear to bolster the cell's own antioxidant defense systems. Studies have shown that 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) can enhance the levels of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant, in human keratinocytes. nih.gov This is achieved by increasing the expression of glutathione synthesizing enzymes. nih.gov The mechanism often involves the activation of the Nrf2 signaling pathway, which plays a central role in regulating the expression of antioxidant proteins. nih.govnih.gov For example, BDB has been shown to induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, via the ERK- and Akt-Nrf2 signaling cascades. nih.gov While specific studies on SOD2 and GSH-Px in relation to this compound are less common, the established link to Nrf2 activation suggests a broad-spectrum enhancement of endogenous antioxidant defenses.

Anti-Inflammatory Mechanisms in Cellular Models

In addition to its antioxidant effects, this compound and its isomers exhibit significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.

Regulation of Inflammatory Cytokine and Chemokine Production

In various cellular models, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to effectively suppress the production of pro-inflammatory cytokines and chemokines. In human keratinocytes stimulated with TNF-α and IFN-γ, BDB downregulated the expression of inflammatory cytokines such as IL-6, IL-8, IL-13, TNF-α, and IFN-γ. nih.gov It also reduced the levels of chemokines including Eotaxin, MDC, RANTES, and TARC. nih.gov Similarly, in RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS), BDB suppressed the production of IL-6 in a dose-dependent manner. nih.gov In a model of high glucose-induced damage in human umbilical vein endothelial cells (HUVECs), BDB significantly reduced the secretion of TNF-α, IL-1β, and IL-6. nih.gov

| Cell Model | Stimulant | Downregulated Cytokines/Chemokines | Reference |

|---|---|---|---|

| HaCaT Keratinocytes | TNF-α/IFN-γ | IL-6, IL-8, IL-13, TNF-α, IFN-γ, Eotaxin, MDC, RANTES, TARC | nih.gov |

| RAW 264.7 Macrophages | LPS | IL-6 | nih.gov |

| HUVECs | High Glucose | TNF-α, IL-1β, IL-6 | nih.gov |

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are underpinned by their ability to modulate critical signaling pathways that orchestrate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets. In TNF-α/IFN-γ-stimulated keratinocytes, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) was found to inhibit the phosphorylation of MAPK molecules (ERK, p38, and JNK) and consequently, the activation of the downstream NF-κB pathway. nih.gov Similarly, in H₂O₂-stimulated Vero cells, BDB suppressed the phosphorylation and nuclear translocation of the NF-κB p65 subunit. jmb.or.krkoreascience.krnih.gov In LPS-stimulated macrophages, BDB demonstrated an inhibitory effect on the phosphorylation of NF-κB and STAT1. nih.gov Furthermore, in high glucose-treated endothelial cells, BDB treatment led to a decrease in p65 protein expression and the phosphorylation of p38, indicating a dampening of the NF-κB and MAPK pathways. nih.gov

| Cell Model | Stimulant | Inhibited Signaling Pathway | Key Molecules Affected | Reference |

|---|---|---|---|---|

| HaCaT Keratinocytes | TNF-α/IFN-γ | MAPK, NF-κB | p-ERK, p-p38, p-JNK | nih.gov |

| Vero Cells | H₂O₂ | NF-κB | p-p65 | jmb.or.krkoreascience.krnih.gov |

| RAW 264.7 Macrophages | LPS | NF-κB, STAT1 | p-NF-κB, p-STAT1 | nih.gov |

| HUVECs | High Glucose | NF-κB, MAPK | p65, p-p38 | nih.gov |

Anti-Apoptotic and Cell Proliferation Modulation

Inhibition of Apoptosis Markers (e.g., Caspase-3, Caspase-9, PARP Cleavage)

There is no available research data on the effects of this compound on the activity of key apoptosis-executing enzymes like caspase-3 and caspase-9, or on the cleavage of PARP, a hallmark of apoptosis.

Impact on Cell Cycle-Related Proteins and Cellular Proliferation (e.g., Dermal Papilla Cells)

There are no studies available that examine the effect of this compound on the proliferation of any cell type, including dermal papilla cells, or its impact on cell cycle-related proteins.

Antimicrobial Activities and Mechanisms

Inhibition of Bacterial Growth (e.g., MRSA, Bacillus subtilis)

No specific data exists on the inhibitory effects of this compound against the bacterial strains MRSA and Bacillus subtilis.

Specific Molecular Targets (e.g., Ribosomal Subunits, mRNA Synthesis)

The precise molecular mechanism of antimicrobial action for this compound, including potential targets like ribosomal subunits or the inhibition of mRNA synthesis, has not been elucidated in published research.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Alpha Amylase)

Enzyme inhibition is a critical mechanism through which chemical compounds can exert physiological effects. Acetylcholinesterase and alpha-amylase are two enzymes of significant interest in pharmacology due to their roles in neurodegenerative diseases and metabolic disorders, respectively.

Despite the importance of these targets, dedicated in vitro studies to determine the inhibitory potential of this compound against acetylcholinesterase and alpha-amylase have not been identified in the available scientific literature. Consequently, there is no published data, such as IC₅₀ values or kinetic analyses, to characterize its activity as an inhibitor for these specific enzymes.

| Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|

| Acetylcholinesterase | No data available | N/A |

| Alpha Amylase | No data available | N/A |

Cellular Pathway Modulation (e.g., Wnt/β-Catenin, Autophagy, TGF-β, Akt-PGC1α-Sirt3 Pathways)

The ability of a compound to modulate key cellular signaling pathways is fundamental to its potential as a therapeutic agent. Pathways such as Wnt/β-catenin, autophagy, TGF-β, and Akt-PGC1α-Sirt3 are crucial regulators of cell fate, proliferation, inflammation, and metabolism.

A thorough review of published research reveals a lack of specific studies investigating the effects of this compound on these particular cellular pathways. While related isomers, such as 5-bromo-3,4-dihydroxybenzaldehyde and 3-bromo-4,5-dihydroxybenzaldehyde, have been studied for their effects on some of these pathways chemsrc.comnih.govbiosynth.com, this information cannot be extrapolated to this compound due to the specific structure-activity relationships of chemical compounds. There is currently no direct evidence from in vitro studies detailing how this compound might influence the Wnt/β-Catenin, Autophagy, TGF-β, or Akt-PGC1α-Sirt3 signaling cascades.

| Cellular Pathway | Modulatory Effect | Key Findings | Reference |

|---|---|---|---|

| Wnt/β-Catenin | No data available | No data available | N/A |

| Autophagy | No data available | No data available | N/A |

| TGF-β | No data available | No data available | N/A |

| Akt-PGC1α-Sirt3 | No data available | No data available | N/A |

DNA and RNA Interaction Studies

The interaction of small molecules with nucleic acids like DNA and RNA can have profound biological consequences, ranging from therapeutic effects to toxicity. These interactions can include intercalation, groove binding, or the induction of damage through photosensitization or other reactive mechanisms.

Currently, there are no specific in vitro studies in the scientific literature that investigate the direct interaction of this compound with DNA or RNA. Research on other brominated compounds, such as 5-Bromo-2′-deoxycytidine, has shown activities like photosensitization leading to DNA damage, but similar investigations have not been reported for this compound. rsc.org Therefore, its potential to bind to, cleave, or otherwise modify DNA or RNA remains uncharacterized.

| Nucleic Acid | Type of Interaction | Methodology | Findings | Reference |

|---|---|---|---|---|

| DNA | No data available | No data available | No data available | N/A |

| RNA | No data available | No data available | No data available | N/A |

Advanced Applications in Chemical Science Derived from 5 Bromo 2,3 Dihydroxybenzaldehyde

Chemosensor Development for Ion and Anion Detection

The strategic placement of two adjacent hydroxyl groups and an aldehyde function on the benzene (B151609) ring of 5-Bromo-2,3-dihydroxybenzaldehyde makes it an ideal platform for designing chemosensors. Through a straightforward condensation reaction, the aldehyde group can be converted into an azomethine (-CH=N-) group, forming a Schiff base. This Schiff base ligand, featuring a combination of oxygen and nitrogen donor atoms, can act as an effective chelating agent for various metal ions. The inherent structure is primed for creating selective and sensitive detection probes.

While direct research on chemosensors from this compound is specific, the extensive studies on its parent molecule, 2,3-dihydroxybenzaldehyde (B126233), provide a strong blueprint for its potential. For instance, a Schiff base synthesized by condensing 2,3-dihydroxybenzaldehyde with 2-methoxybenzylamine (B130920) has been shown to be an effective colorimetric receptor. ua.esnih.gov This ligand can selectively detect Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺ ions, producing distinct, naked-eye visible color changes in solvents like acetonitrile (B52724) and methanol. ua.esnih.gov The formation of stable complexes with transition metals is a property that is expected to be retained, and likely modulated, in derivatives of this compound. ua.es

Colorimetric and Fluorometric Sensing Mechanisms

The sensing mechanism of chemosensors derived from dihydroxybenzaldehydes is typically based on the interaction between the analyte (the ion) and the ligand (the sensor molecule). This interaction alters the electronic properties of the sensor, leading to a measurable optical response, such as a change in color (colorimetric) or fluorescence intensity (fluorometric).

In the case of Schiff bases derived from 2,3-dihydroxybenzaldehyde, the binding of a metal ion to the chelating site (comprising the azomethine nitrogen and the phenolic oxygens) causes a significant change in the ligand's electronic structure. ua.esnih.gov This alters the energy of the molecule's frontier orbitals, leading to a shift in the absorption spectrum, which is perceived as a change in color. ua.esnih.gov For example, the complexation of the 2,3-dihydroxybenzaldehyde-derived Schiff base with copper and cobalt ions results in distinct color changes, allowing for naked-eye detection. ua.es The general principle involves a ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the newly formed metal complex. nih.gov While not explicitly demonstrated for this compound derivatives, similar mechanisms are highly anticipated.

Selectivity and Sensitivity of Sensing Probes

The selectivity of a chemosensor is its ability to detect a specific ion in the presence of other potentially interfering ions. This is largely governed by the "lock and key" principle, where the size, charge, and coordination geometry of the metal ion must be compatible with the spatial arrangement of the donor atoms in the ligand. The bidentate or tridentate pocket created by Schiff bases of 2,3-dihydroxybenzaldehyde provides a specific coordination environment that leads to selective binding. ua.esnih.gov

The probe derived from the parent 2,3-dihydroxybenzaldehyde demonstrated high selectivity for Cu²⁺, Co²⁺, and Fe²⁺/³⁺ ions over other common cations. ua.es The sensitivity, often quantified by the limit of detection (LOD), indicates the minimum concentration of an analyte that can be reliably detected. For a different but related system using a Schiff base from 2,4-dihydroxybenzaldehyde (B120756) for Cu²⁺ detection, the LOD was determined to be in the nanomolar range (42.09 nM), highlighting the high sensitivity achievable with this class of compounds. nih.gov The introduction of a bromine atom in this compound is expected to influence the electronic density of the chelating site, which could be leveraged to fine-tune the selectivity and sensitivity of the resulting sensor probes.

Table 1: Colorimetric Response of a Chemosensor Derived from 2,3-dihydroxybenzaldehyde This table is based on the behavior of a Schiff base ligand synthesized from the parent compound, 2,3-dihydroxybenzaldehyde, and 2-methoxybenzylamine, as a model for the potential of this compound derivatives.

| Ion | Solvent | Observed Color Change |

| Cu²⁺ | Methanol | Yellow to Green |

| Co²⁺ | Methanol | Yellow to Orange |

| Fe²⁺/Fe³⁺ | Acetonitrile | Yellow to Brown/Green |

Data sourced from research on 2,3-dihydroxybenzaldehyde derivatives. ua.esnih.gov

Catalysis and Organic Synthesis Applications

The reactivity of this compound makes it a valuable building block in synthetic chemistry, serving as a scaffold for more elaborate molecules and as a precursor to potential catalysts.

Role as a Scaffold in Complex Molecule Synthesis

This compound is recognized as a useful scaffold for constructing complex chemical compounds. biosynth.com Its aldehyde group is a key functional handle for building molecular complexity, primarily through condensation reactions to form Schiff bases. By reacting it with various primary amines, a diverse library of ligands can be synthesized. ua.esmdpi.com

For example, related bromo-hydroxybenzaldehydes are readily used to create complex hydrazone ligands. The synthesis of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone involves a simple condensation between 5-bromosalicylaldehyde (B98134) and a hydrazide. mdpi.com These multi-dentate ligands can then be used to chelate metal ions, forming stable, six-membered rings. mdpi.com This demonstrates the fundamental role of the aldehyde as a reliable reaction site for elaborating the molecular structure, a role that is central to the utility of this compound in the synthesis of fine chemicals and specialized ligands. biosynth.com

Development of this compound-Derived Catalysts

Schiff base ligands derived from aldehydes like this compound can form stable complexes with a wide range of transition metals. ua.es These resulting metal complexes are not only interesting for their sensing or biological properties but also possess significant potential in catalysis. The metal center in such a complex can act as a Lewis acid or participate in redox reactions, catalyzing various organic transformations.

Electrochemical studies on the metal complexes (Cu(II), Co(II), Fe(II)) of a Schiff base derived from the parent 2,3-dihydroxybenzaldehyde have been performed using cyclic voltammetry. ua.es This technique revealed that the complexes exhibit well-defined redox behavior, such as the Cu(II)/Cu(I) and Fe(III)/Fe(II) redox couples. ua.es This electrochemical activity is a hallmark of potential electrocatalysts. The presence of the bromine atom in a this compound-derived complex would electronically influence the metal center, potentially altering its redox potential and, consequently, its catalytic activity. While specific catalytic applications are still an emerging area, the foundational chemistry strongly suggests their viability as precursors to new catalytic systems.

Material Science Applications

The functional groups on this compound allow it to be anchored to solid supports, leading to the creation of advanced functional materials. A prominent application area is the development of nanocomposites for environmental remediation.

Research has demonstrated the successful modification of silica (B1680970) nanoparticles using 5-bromosalicylaldehyde, an isomer of the title compound, to create a material for removing heavy metal ions from water. rsc.orgrsc.org In this process, the surface of silica nanoparticles is first functionalized with amine groups using (3-aminopropyl)triethoxysilane. Subsequently, the aldehyde group of 5-bromosalicylaldehyde reacts with the surface amine groups to form a covalently bound Schiff base, effectively coating the nanoparticles with a chelating ligand. rsc.orgrsc.org

This resulting nanocomposite material (abbreviated as N₂) showed significant efficacy in adsorbing toxic heavy metals like copper (Cu(II)) and cadmium (Cd(II)) from aqueous solutions, including complex matrices like blood and fish muscle samples. rsc.orgrsc.org The chelating sites on the surface selectively bind the metal ions, removing them from the solution. The adsorption was found to be spontaneous and chemical in nature. rsc.org Given its structural similarity and potent chelating dihydroxy group, this compound is an outstanding candidate for creating analogous or potentially superior functionalized materials for applications in environmental science, separation, and purification.

Table 2: Adsorption Capacity of Nanocomposite Derived from 5-Bromosalicylaldehyde This table presents data for a nanocomposite (N₂) synthesized using 5-bromosalicylaldehyde as a model for the potential application of this compound in material science.

| Target Ion | Maximum Adsorption Capacity (mg/g) |

| Cu(II) | 40.93 |

| Cd(II) | 26.34 |

Data sourced from RSC Publishing. rsc.org

Integration into Light Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs)

The unique electronic and photophysical properties of aromatic aldehydes and their derivatives have led to their investigation in various optoelectronic applications. However, a comprehensive review of scientific literature reveals a notable lack of specific research detailing the integration of This compound into Light Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs). While the foundational structure of dihydroxybenzaldehyde suggests potential for such applications due to its electron-donating hydroxyl groups and the potential for extended conjugation, which are desirable characteristics for materials in these technologies, specific studies employing the 5-bromo substituted variant are not prominently documented.

The development of organic materials for LEDs and DSSCs often involves tailoring molecular structures to achieve specific energy levels (HOMO/LUMO) for efficient charge injection and transport, as well as high photoluminescence quantum yields for LEDs and broad absorption spectra for DSSCs. The introduction of a bromine atom and two hydroxyl groups onto the benzaldehyde (B42025) scaffold would significantly influence these properties. However, without dedicated research, the precise impact and potential performance of This compound in these devices remain speculative.

Further research is required to explore the synthesis of derivatives and coordination complexes based on this compound and to evaluate their photophysical and electrochemical properties to determine their suitability for these advanced applications.

Polymer and Nanoparticle Synthesis utilizing this compound Scaffolds

The chemical architecture of This compound , featuring reactive aldehyde and hydroxyl groups alongside a bromine atom, makes it a versatile scaffold for the synthesis of novel polymers and the functionalization of nanoparticles.

Polymer Synthesis

The aldehyde functionality of This compound is a key feature that allows for its use in polymerization reactions, particularly in the formation of Schiff base polymers. Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. When bifunctional amines and aldehydes are used, this reaction can lead to the formation of poly(Schiff base)s.

For instance, Schiff bases have been synthesized through the condensation of 5-bromosalicylaldehyde (a related compound) with aniline (B41778) in an ethanol (B145695) medium. researchgate.net This resulting Schiff base ligand can then be used to form a variety of transition metal complexes with ions such as Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II). researchgate.net The chelation of the metal ions typically involves the azomethine nitrogen and the hydroxyl group. This principle can be extended to This compound , where the two adjacent hydroxyl groups could offer interesting chelation possibilities, potentially leading to the formation of coordination polymers with unique structural and electronic properties.

The general synthetic route for such metal-complexed polymers involves a two-step process:

Synthesis of the Schiff base ligand: Reaction of This compound with a diamine.

Synthesis of the metal complex polymer: Reaction of the Schiff base ligand with a metal salt in an appropriate solvent, often with heating under reflux. researchgate.net

These polymers and their metal complexes are of interest for their potential applications in catalysis, and as antibacterial and antifungal agents. researchgate.net

Nanoparticle Synthesis and Functionalization

This compound and its isomers serve as effective surface modifying agents for nanoparticles, enhancing their functionality for specific applications such as environmental remediation. A notable example is the modification of silica nanoparticles.

In a reported study, silica nanoparticles were first functionalized with (3-aminopropyl)triethoxysilane to introduce amino groups on the surface. rsc.org These amino-functionalized nanoparticles were then reacted with 5-bromosalicylaldehyde to form a Schiff base on the silica surface, creating a new organic-inorganic hybrid nanocomposite. rsc.org This process effectively grafts the functional organic molecule onto the nanoparticle scaffold.

These modified nanoparticles have demonstrated high efficiency in the removal and preconcentration of heavy metal ions like Copper (Cu(II)) and Cadmium (Cd(II)) from various matrices, including water, blood, and fish muscles. rsc.orgnih.gov The organic shell acts as a chelating agent for the metal ions. The adsorption capacity of these nanocomposites highlights their potential in environmental and analytical applications.

Table 1: Adsorption Capacities of Functionalized Silica Nanoparticles

| Nanocomposite | Target Ion | Maximum Adsorption Capacity (mg g⁻¹) | Reference |

|---|---|---|---|

| Silica modified with 2,4-dihydroxybenzaldehyde (N₁) | Cu(II) | 64.81 | nih.gov |

| Silica modified with 5-bromosalicylaldehyde (N₂) | Cu(II) | 40.93 | nih.gov |

| Silica modified with 2,4-dihydroxybenzaldehyde (N₁) | Cd(II) | 27.39 | nih.gov |

| Silica modified with 5-bromosalicylaldehyde (N₂) | Cd(II) | 26.34 | nih.gov |

The data indicates that the presence and position of hydroxyl groups play a significant role in the metal ion adsorption capacity. While the study used 5-bromosalicylaldehyde, the similar functional groups of This compound suggest its potential for creating analogous nanocomposites with high affinity for metal ions. The characterization of such nanocomposites typically involves techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of the Schiff base, and Scanning Electron Microscopy (SEM) to analyze the surface morphology. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The current synthesis of 5-Bromo-2,3-dihydroxybenzaldehyde and its analogs often relies on conventional methods that may involve harsh reaction conditions or generate significant waste. A critical future direction is the development of novel, more sustainable synthetic pathways. Research in this area could focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of synthesis. This includes exploring enzymatic catalysis or biocatalysis, which could offer high selectivity and milder reaction conditions.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This technology can offer improved safety, better reaction control, higher yields, and easier scalability compared to traditional batch processes.

C-H Activation/Functionalization: Exploring direct C-H bromination and hydroxylation of benzaldehyde (B42025) precursors. These methods would be more atom-economical, reducing the number of synthetic steps and the generation of byproducts.

Advanced Characterization Techniques for Complex Structures

As this compound is utilized to create more complex derivatives and materials, the need for advanced characterization techniques becomes paramount. While standard spectroscopic methods are essential, future research should incorporate more sophisticated approaches to unambiguously determine the three-dimensional structures and intermolecular interactions of its derivatives. This includes:

Single-Crystal X-ray Diffraction: For derivatives that can be crystallized, this technique provides definitive structural information, including bond lengths, bond angles, and solid-state packing, which is crucial for understanding structure-property relationships.

Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and solid-state NMR to elucidate the structures of complex molecules and polymers where single crystals cannot be obtained.

Mass Spectrometry Imaging: To visualize the spatial distribution of this compound and its metabolites within biological tissues, providing insights into its pharmacokinetic and pharmacodynamic properties.

Deeper Mechanistic Elucidation of Biological Activities

Preliminary research on structurally similar compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904), has revealed significant biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects. nih.govmdpi.comnih.gov A major future research avenue is to conduct in-depth mechanistic studies to determine if this compound exhibits similar properties and to understand the underlying molecular pathways. Key areas of investigation should include:

Antioxidant Pathways: Investigating its ability to scavenge reactive oxygen species (ROS) and modulate key antioxidant signaling pathways, such as the Nrf2/HO-1 pathway, which has been demonstrated for its isomer. nih.gov

Anti-inflammatory Mechanisms: Exploring its potential to suppress inflammatory responses by modulating signaling cascades like the NF-κB and MAPK pathways in relevant cell models. mdpi.com

Enzyme Inhibition Studies: Screening this compound against a panel of enzymes implicated in various diseases to identify potential therapeutic targets. The aldehyde and hydroxyl groups suggest it could interact with the active sites of various enzymes.

Cellular Fate and Metabolism: Tracing the uptake, distribution, and metabolism of the compound in cells to understand how it is processed and to identify any bioactive metabolites.

For instance, studies on 3-bromo-4,5-dihydroxybenzaldehyde have shown its protective effects on skin cells against oxidative damage induced by UV radiation and particulate matter. nih.govnih.gov Similar investigations into this compound could reveal its potential in dermatology and cosmetics.

Design and Development of Next-Generation Functional Materials and Sensors

The reactive aldehyde and dihydroxy functionalities of this compound make it an excellent scaffold for the development of novel functional materials and chemical sensors. Future research should focus on:

Polymer Chemistry: Using the compound as a monomer or cross-linking agent to synthesize new polymers with tailored thermal, mechanical, and electronic properties. Its aromatic and halogenated nature could impart flame-retardant or unique optical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the dihydroxy groups as binding sites for metal ions to construct porous coordination polymers or MOFs. These materials could have applications in gas storage, separation, and catalysis.

Chemosensors: Designing and synthesizing derivatives that exhibit a colorimetric or fluorometric response upon binding to specific analytes, such as metal ions, anions, or biologically important molecules. The electronic properties of the brominated catechol ring can be fine-tuned for selective sensing applications.

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery and optimization of new applications for this compound, a synergistic approach combining computational modeling and experimental validation is essential. Future research should leverage:

Density Functional Theory (DFT) Calculations: To predict the geometric, electronic, and spectroscopic properties of the molecule and its derivatives. nih.gov DFT can guide synthetic efforts by predicting reaction pathways and stability. It can also be used to understand the nature of non-covalent interactions that govern molecular recognition and self-assembly. nih.gov

Molecular Docking and Dynamics Simulations: To predict and analyze the binding of this compound derivatives to biological targets such as proteins and nucleic acids. nih.gov This can help in prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the structural features of a series of derivatives with their observed biological activity or material properties. These models can then be used to rationally design new compounds with enhanced performance.

By integrating these computational tools with experimental work, researchers can move from a trial-and-error approach to a more rational design strategy, saving time and resources in the development of new technologies based on this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Bromo-2,3-dihydroxybenzaldehyde, and how can purity be optimized?

- Answer: The compound is typically synthesized via bromination of 2,3-dihydroxybenzaldehyde using reagents like N-bromosuccinimide (NBS) in acetic acid or HBr/H₂O₂. Regioselectivity must be controlled to avoid over-bromination or side products. Purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be confirmed via HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Q. What analytical techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding of aromatic protons).

- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation (expected m/z: ~217 Da for C₇H₅BrO₃).

- X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl groups).

Q. How does this compound compare to structurally similar brominated benzaldehydes in reactivity?

- Answer: The ortho-dihydroxy motif enhances chelation potential for metal coordination, distinguishing it from mono-hydroxy analogs like 5-Bromo-2-hydroxybenzaldehyde. Comparative studies using cyclic voltammetry reveal lower oxidation potentials due to electron-donating hydroxyl groups, influencing antioxidant behavior .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity challenges in brominating dihydroxybenzaldehyde derivatives?

- Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian09) assess charge distribution and Fukui indices to identify electron-rich aromatic positions. For 2,3-dihydroxybenzaldehyde, bromination favors the para position to the aldehyde group (C5), but steric hindrance from adjacent hydroxyls may require kinetic control (low-temperature reactions) to minimize side products .

Q. What role does this compound play in coordination chemistry, and how does it influence catalytic activity?

- Answer: The compound acts as a tridentate ligand, binding metals (e.g., Cu²⁺, Fe³⁺) via the aldehyde oxygen and two hydroxyl groups. Complexes exhibit enhanced catalytic efficiency in oxidation reactions (e.g., catecholase activity) compared to non-brominated analogs, as bromine's electron-withdrawing effect stabilizes intermediate radicals .

Q. How can contradictory data on antioxidant efficacy be resolved in studies involving this compound?

- Answer: Discrepancies often arise from assay choice (e.g., DPPH vs. FRAP) and solvent polarity effects. Standardize protocols by:

- Using multiple assays to cross-validate results.

- Controlling solvent systems (e.g., aqueous vs. ethanolic) to account for solubility-driven activity differences.

- Referencing ESR spectroscopy to directly quantify free radical scavenging kinetics .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Answer: Store under inert atmosphere (argon) at −20°C in amber vials to prevent photooxidation. Add stabilizers like BHT (0.1% w/v) in ethanol solutions. Monitor degradation via periodic HPLC analysis tracking aldehyde oxidation to carboxylic acid derivatives .

Methodological Considerations

- Synthesis Optimization: Use microwave-assisted synthesis to reduce reaction times and improve bromination yields .

- Structural Validation: Pair XRD with Hirshfeld surface analysis to map hydrogen-bonding networks influencing crystallinity .

- Biological Assays: For cytotoxicity studies, compare IC₅₀ values against positive controls (e.g., ascorbic acid) in cell lines with varying oxidative stress sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.